molecular formula C24H25ClN2O4S B296910 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B296910
M. Wt: 473 g/mol
InChI Key: YGFKDHVHZBBMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide, also known as CAY10591, is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been extensively studied for its potential therapeutic applications in various scientific research fields.

Mechanism of Action

The exact mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. By inhibiting these pathways, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, inhibit angiogenesis, and induce apoptosis.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine and chemokine production, the inhibition of angiogenesis, the protection against neuronal damage, and the improvement of cognitive function. These effects are believed to be mediated through the inhibition of various signaling pathways, as mentioned above.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide in lab experiments is its specificity and potency. 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to have a high level of specificity for its target pathways, which reduces the risk of off-target effects. Additionally, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to be highly potent, which means that lower concentrations can be used in experiments, reducing the risk of toxicity. One of the main limitations of using 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide. One potential direction is the development of more potent and specific analogs of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide for use in cancer and inflammation research. Another potential direction is the investigation of the potential therapeutic applications of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide in other scientific research fields, such as cardiovascular disease and metabolic disorders. Finally, the development of new delivery methods for 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide, such as nanoparticles or liposomes, could improve its solubility and increase its effectiveness in lab experiments.

Synthesis Methods

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline under basic conditions to form the intermediate compound, which is then reacted with 3,4-dimethylaniline and acetic anhydride to obtain the final product. The yield of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide is typically around 50%, and the purity can be further improved through recrystallization.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function.

properties

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-4-31-23-8-6-5-7-22(23)27(32(29,30)21-13-10-19(25)11-14-21)16-24(28)26-20-12-9-17(2)18(3)15-20/h5-15H,4,16H2,1-3H3,(H,26,28)

InChI Key

YGFKDHVHZBBMIG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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